1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride

Kinase Inhibition NSCLC Drug Resistance

1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride (CAS 182251-47-4) is a heterocyclic building block comprising a fused pyrazole-pyridine core with an exocyclic amine at the 4-position, supplied as the hydrochloride salt for enhanced stability and solubility. The parent free base (CAS 49834-62-0) serves as a versatile scaffold in medicinal chemistry, particularly for generating kinase inhibitors targeting CDK1/2, CHK1/2, ALK, TBK1, and MKK4.

Molecular Formula C6H7ClN4
Molecular Weight 170.60 g/mol
Cat. No. B11916784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride
Molecular FormulaC6H7ClN4
Molecular Weight170.60 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1N)C=NN2.Cl
InChIInChI=1S/C6H6N4.ClH/c7-5-1-2-8-6-4(5)3-9-10-6;/h1-3H,(H3,7,8,9,10);1H
InChIKeyHTLUBRHKLROCPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride: Chemical Scaffold and Procurement Baseline


1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride (CAS 182251-47-4) is a heterocyclic building block comprising a fused pyrazole-pyridine core with an exocyclic amine at the 4-position, supplied as the hydrochloride salt for enhanced stability and solubility . The parent free base (CAS 49834-62-0) serves as a versatile scaffold in medicinal chemistry, particularly for generating kinase inhibitors targeting CDK1/2, CHK1/2, ALK, TBK1, and MKK4 [1]. The 4-amino group represents a critical vector for further functionalization, distinguishing it from unsubstituted or differently substituted pyrazolo[3,4-b]pyridine analogs.

Why a Generic Pyrazolo[3,4-b]pyridine Does Not Substitute for 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride


Within the pyrazolo[3,4-b]pyridine class, the precise substitution pattern dictates both the kinase selectivity profile and the chemical handle for further derivatization . For instance, moving the amino group from the 4-position to the 3-position alters the hydrogen-bonding network and abolishes activity against certain kinases [1]. The hydrochloride salt form additionally provides a defined stoichiometry and aqueous solubility profile that the neutral free base lacks, which can impact reproducibility in biological assays and formulation development . Consequently, substituting a generic pyrazolo[3,4-b]pyridine derivative for the specific 1H-pyrazolo[3,4-b]pyridin-4-amine hydrochloride risks both divergent biological outcomes and inconsistent physicochemical behavior.

Quantitative Differentiation of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride Against Structural Analogs and Class Competitors


ALK-L1196M Gatekeeper Mutant Potency: Class Benchmark from Optimized 1H-Pyrazolo[3,4-b]pyridine Derivatives

Although direct potency data for the unsubstituted 1H-pyrazolo[3,4-b]pyridin-4-amine hydrochloride building block is not reported, structure-activity relationship (SAR) studies on 4-substituted derivatives demonstrate that this scaffold can achieve exceptional potency against the crizotinib-resistant ALK-L1196M gatekeeper mutant. Optimized analog 10g (a 1H-pyrazolo[3,4-b]pyridine derivative) exhibits an IC50 <0.5 nM against ALK-L1196M, whereas the clinical standard crizotinib shows markedly reduced efficacy against this mutant [1]. This >200-fold potency advantage underscores the value of the pyrazolo[3,4-b]pyridine core for overcoming clinically relevant kinase resistance.

Kinase Inhibition NSCLC Drug Resistance

TBK1 Inhibition: Sub-Nanomolar Potency Achievable via 4-Position Derivatization

SAR campaigns on 1H-pyrazolo[3,4-b]pyridine derivatives have yielded compounds with picomolar potency against TANK-binding kinase 1 (TBK1), a target involved in innate immunity and KRAS-driven cancers. Optimized derivative 15y, bearing a substituted 4-amino group, displays an IC50 of 0.2 nM against TBK1 [1]. In contrast, the unsubstituted parent scaffold is inactive, and alternative heterocyclic cores often require complex substitution to approach this potency level.

Innate Immunity Oncogenesis Kinase Inhibitor

MKK4 Selectivity: Improved Kinome Profile Over Vemurafenib-Derived Scaffolds

In a scaffold-hopping approach starting from the BRAF inhibitor vemurafenib, the 1H-pyrazolo[3,4-b]pyridine core (compound 10) conserved high affinity for MKK4 while improving selectivity against key off-targets, including BRAF, MAP4K5, and ZAK [1]. Further optimization at the 4-position yielded compounds 58 and 59 with low nanomolar MKK4 affinity and an excellent selectivity profile against the anti-targets MKK7 and JNK1 [1]. This selectivity improvement is directly attributable to the pyrazolo[3,4-b]pyridine scaffold relative to the 1H-pyrrolo[2,3-b]pyridine core of vemurafenib.

Liver Regeneration Kinase Selectivity Scaffold Hopping

Optimal Application Scenarios for 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride Based on Demonstrated Class Capabilities


Discovery of ALK/ROS1 Inhibitors to Overcome Crizotinib Resistance

Medicinal chemistry teams seeking to develop next-generation ALK inhibitors effective against the L1196M gatekeeper mutation should prioritize the 1H-pyrazolo[3,4-b]pyridin-4-amine scaffold. Derivatives of this core have demonstrated sub-nanomolar potency against both wild-type and mutant ALK, as well as ROS1, while maintaining selectivity over c-Met [1]. The 4-amino group serves as a versatile attachment point for installing substituents that engage M1196 favorably, a critical interaction for overcoming resistance.

TBK1 Inhibitor Development for Immuno-Oncology and KRAS-Driven Cancers

Given the ultra-high potency (IC50 0.2 nM) achievable with optimized 4-substituted 1H-pyrazolo[3,4-b]pyridine derivatives against TBK1, this scaffold is particularly well-suited for programs targeting innate immunity pathways or synthetic lethal interactions in KRAS-mutant tumors [2]. The starting material enables rapid SAR exploration around the 4-amino vector to achieve both potency and selectivity against the kinome.

Selective MKK4 Inhibitors for Liver Regeneration Research

Investigators pursuing MKK4 as a target for promoting hepatocyte regeneration can leverage the improved selectivity profile of the 1H-pyrazolo[3,4-b]pyridine core over the 1H-pyrrolo[2,3-b]pyridine scaffold found in vemurafenib [3]. The 4-amino group allows for modular optimization to further refine selectivity against anti-targets MKK7 and JNK1, which is essential for minimizing toxicity in a regenerative medicine context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.